Technical Documentation Center

1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
  • CAS: 1152526-72-1

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Derivatives: A Technical Whitepaper

Executive Summary The 1H-pyrazol-5-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a bioisostere for anilines in the design of kinase and phosphodiesterase inhibitors[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazol-5-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a bioisostere for anilines in the design of kinase and phosphodiesterase inhibitors[1]. Specifically, 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine and its derivatives represent a highly specialized subclass. While the 4-methoxybenzyl (PMB) group is traditionally utilized as a transient synthetic protecting group, its retention in final drug candidates—often to exploit deep hydrophobic pockets in targets like c-Met or LIM kinases—profoundly alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile[2],[3].

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of this scaffold. By dissecting the causality between its structural features and in vivo behavior, we establish a framework for optimizing the PK parameters of PMB-pyrazole derivatives.

Physicochemical Profiling & Pharmacokinetic Implications

The pharmacokinetic destiny of a molecule is fundamentally dictated by its physicochemical properties. For 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine derivatives, three structural features drive the ADME profile:

  • The 4-Methyl Substitution : This group is not merely structural; it serves a critical metabolic purpose. The C4 position of an unsubstituted pyrazole is highly nucleophilic and prone to rapid cytochrome P450 (CYP)-mediated oxidation. The methyl group sterically shields this soft spot, preventing rapid phase I metabolism and extending the in vivo half-life[4].

  • The 1-(4-Methoxybenzyl) Group : The PMB moiety significantly increases the lipophilicity (cLogP) of the molecule. While this enhances membrane permeability and blood-brain barrier (BBB) penetration, it simultaneously drives high plasma protein binding (PPB) and introduces severe metabolic liabilities[3].

  • The 5-Amine Functionality : Acting as both a hydrogen bond donor and a weak base, the amine ensures the molecule remains predominantly un-ionized at physiological pH (7.4), facilitating passive transcellular absorption[5].

Table 1: Predicted Physicochemical & PK Parameters
ParameterTypical Value RangePharmacokinetic Implication
Molecular Weight 217.27 g/mol (Core)Optimal for oral absorption; complies with Lipinski's Rule of 5.
cLogP 2.5 – 3.2Good membrane permeability; moderate-to-high tissue distribution.
TPSA ~41.5 ŲExcellent for BBB penetration if CNS target engagement is required.
pKa (Amine) 3.5 – 4.5Weakly basic; predominantly un-ionized in the intestinal tract.
Plasma Protein Binding 85% – 95%High binding affinity to human serum albumin due to the lipophilic PMB group.

Metabolic Liabilities & Biotransformation Pathways

The primary pharmacokinetic challenge of retaining the PMB group in a clinical candidate is its susceptibility to aggressive hepatic metabolism. The electron-donating nature of the methoxy group activates the benzylic position, making it a prime target for phase I biotransformation[4].

Key Metabolic Pathways:
  • O-Demethylation : CYP2D6 and CYP3A4 rapidly cleave the methoxy ether to yield a phenolic metabolite. This exposes the molecule to rapid Phase II glucuronidation and subsequent biliary excretion.

  • Benzylic Oxidation & N-Dealkylation : The methylene bridge of the PMB group is highly susceptible to CYP3A4-mediated oxidation. This forms an unstable hemaminal intermediate that spontaneously collapses, resulting in N-dealkylation. This cleavage releases the unprotected 4-methyl-1H-pyrazol-5-amine core and 4-methoxybenzaldehyde[5].

  • Phase II Conjugation : The primary 5-amine can undergo direct N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), further driving renal clearance.

G Parent 1-(4-Methoxybenzyl)-4-methyl- 1H-pyrazol-5-amine ODemethyl O-Demethylation (CYP2D6 / CYP3A4) Parent->ODemethyl Methoxy Cleavage Benzylic Benzylic Oxidation (CYP3A4) Parent->Benzylic C-H Activation Phase2 Phase II Glucuronidation (UGT) Parent->Phase2 5-Amine Conjugation ODemethyl->Phase2 Phenol Conjugation NDealkyl N-Dealkylation (CYP3A4) Benzylic->NDealkyl Spontaneous Cleavage

Figure 1: Primary CYP450 and UGT-mediated biotransformation pathways of the PMB-pyrazole scaffold.

In Vitro ADME Profile

To predict in vivo clearance and oral bioavailability, derivatives of this scaffold are subjected to rigorous in vitro ADME profiling. Because the PMB group acts as a metabolic liability, these compounds typically exhibit moderate to high intrinsic clearance ( CLint​ ) in human liver microsomes (HLM)[3].

Table 2: Typical In Vitro ADME Data Summary
AssayMetricTypical Result
Caco-2 Permeability Papp​ (A to B) >15×10−6 cm/s (High Permeability)
Efflux Ratio Papp​ (B to A) / Papp​ (A to B) <2.0 (Not a strong P-gp substrate)
HLM Stability CLint​ ( μ L/min/mg) 40−80 (Moderate to High Clearance)
CYP Inhibition IC50​ (CYP3A4) 1−10 μ M (Potential DDI liability)

Self-Validating Experimental Protocol: Hepatic Microsomal Stability

To accurately quantify the metabolic liability of the PMB group, an in vitro hepatic microsomal stability assay must be executed. This protocol is designed as a self-validating system: by incorporating concurrent positive controls (Verapamil for high clearance) and a minus-NADPH negative control, the system validates the enzymatic viability of the microsomes and strictly distinguishes CYP-mediated metabolism from chemical instability.

Step-by-Step Methodology

Phase 1: Preparation & Assembly

  • Compound Preparation : Prepare a 10 mM stock of the 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine derivative in DMSO. Dilute to a final assay concentration of 1 μ M.

    • Causality: Operating at 1 μ M ensures the concentration is well below the Michaelis constant ( Km​ ) for most CYP enzymes, guaranteeing first-order kinetics necessary for accurate CLint​ calculation.

  • Microsome Thawing : Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic integrity. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

Phase 2: Incubation & Quenching 3. Pre-incubation : Pre-incubate the microsome-compound mixture at 37°C for 5 minutes. 4. Reaction Initiation : Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). 5. Time-Course Sampling : Extract 50 μ L aliquots at 0, 5, 15, 30, and 45 minutes. 6. Quenching : Immediately inject each aliquot into 150 μ L of cold acetonitrile (4°C) containing an internal standard (e.g., Tolbutamide).

  • Causality: The cold temperature instantly arrests enzymatic activity, while the organic solvent precipitates microsomal proteins, preventing column clogging and ion suppression during subsequent LC-MS/MS analysis.

Phase 3: Analysis & Calculation 7. Centrifugation : Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. 8. LC-MS/MS Bioanalysis : Analyze the supernatant to quantify the disappearance of the parent compound. 9. Data Processing : Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time. Calculate intrinsic clearance using the formula:

CLint​=ProteinConcentrationk×V​

G Step1 Compound Preparation (1 µM) Step2 Microsomal Incubation (37°C) Step1->Step2 Step3 Quenching (Cold ACN + IS) Step2->Step3 Step4 Centrifugation & LC-MS/MS Step3->Step4 Step5 CL_int & t_1/2 Calculation Step4->Step5

Figure 2: Self-validating workflow for the determination of in vitro intrinsic clearance.

Expert Insights & Optimization Strategies

If target engagement strictly requires the presence of the 4-methoxybenzyl group, medicinal chemists must employ bioisosteric replacement to mitigate its PK liabilities.

  • Fluorination : Replacing the methoxy group with a trifluoromethoxy ( −OCF3​ ) group eliminates the O-demethylation liability while maintaining lipophilicity.

  • Benzylic Blocking : Introducing a methyl or fluorine atom at the benzylic methylene bridge sterically and electronically hinders CYP3A4-mediated C-H activation, preventing N-dealkylation and drastically improving the compound's half-life[1].

Sources

Exploratory

Topic: The Role of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine in Early-Stage Drug Discovery: A Scaffold-Centric Approach to Novel Candidate Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a novel chemical entity, 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine represents a compelling starting point for a targete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a novel chemical entity, 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine represents a compelling starting point for a targeted drug discovery program. While specific data for this exact molecule is not prevalent in public literature, its structure is built upon a foundation of chemical motifs well-established in medicinal chemistry. This guide will therefore adopt a prospective, scaffold-centric methodology, outlining a rigorous, field-proven workflow for evaluating this compound and its derivatives, from initial target identification through to preclinical candidate selection. The strategic rationale behind each experimental phase is detailed, providing a comprehensive roadmap for its development.

Part 1: Deconstruction of the Scaffold and Formulation of a Core Hypothesis

The structure of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine contains three key pharmacophoric elements that inform our initial hypothesis:

  • The 5-Aminopyrazole Core: This is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The 5-amino group is a particularly versatile feature, often acting as a key hydrogen bond donor, enabling potent interactions with the hinge region of protein kinases.[3][4][5] This interaction is a hallmark of many Type I kinase inhibitors.[5] Several successful kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the clinical success of this scaffold.[1][6]

  • The N1-Substituted 4-Methoxybenzyl Group: The substituent at the N1 position of the pyrazole ring is crucial for orienting the molecule within a binding pocket and can form significant hydrophobic or van der Waals interactions. The methoxybenzyl group provides a balance of lipophilicity and polarity, which can be tuned to optimize pharmacokinetic properties.[7]

  • The C4-Methyl Group: Substitution at the C4 position can influence the molecule's conformation and metabolic stability. A small alkyl group like methyl can fill a small hydrophobic pocket and prevent unwanted metabolic reactions at that position.

Based on this analysis, the primary hypothesis is that 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine functions as a protein kinase inhibitor. The following guide outlines the experimental cascade to test this hypothesis and develop the scaffold into a viable clinical candidate.

Part 2: The Discovery and Optimization Workflow

Phase I: Broad-Panel Screening and Target Identification

The initial step is to understand the compound's biological targets. A broad, unbiased screening approach is essential to identify primary targets and potential off-target liabilities early in the process.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Synthesize and purify 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. Prepare a 10 mM stock solution in 100% DMSO.[8]

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) against a broad panel of several hundred human kinases.

  • Data Acquisition: Measure the percent inhibition for each kinase relative to a positive control (e.g., Staurosporine) and a vehicle control (DMSO).

  • Hit Criteria: Define a "hit" as any kinase exhibiting >70% inhibition at 10 µM.

  • Selectivity Profiling: Analyze the hit profile. Is the compound highly selective for a single kinase or a small family, or is it a multi-kinase inhibitor? Scaffolds can exhibit varying degrees of promiscuity, and understanding this early is key.[9]

Causality and Rationale: A broad kinase panel provides a comprehensive landscape of the compound's activity.[10] Starting with a high concentration maximizes the chance of detecting even weak interactions, which can be optimized later. This unbiased approach prevents premature focus on a presumed target and can uncover novel, unexpected therapeutic opportunities.

G cluster_0 Phase I: Target Identification NCE Novel Chemical Entity (10mM Stock in DMSO) Screen Broad Kinase Panel Screen (e.g., 400+ kinases @ 10µM) NCE->Screen Primary Screen Data Data Analysis (% Inhibition vs. Control) Screen->Data Hit_Val Hit Validation & Triage (Select kinases with >70% inhibition) Data->Hit_Val Apply Hit Criteria Target_List Prioritized Target List (e.g., Kinase X, Kinase Y) Hit_Val->Target_List G cluster_inhibit Ligand Ligand (Our Pyrazole Inhibitor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor:f0 Binds ATP Pocket RAS RAS Receptor:f0->RAS Activation p1 Inhibition Inhibition Inhibition->p1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Hypothetical Signaling Pathway Inhibition.

Phase III: Hit-to-Lead Optimization and SAR

With a validated target and a confirmed cellular MoA, the initial "hit" compound must be optimized into a "lead" with improved potency, selectivity, and drug-like properties. This is achieved through systematic Structure-Activity Relationship (SAR) studies. [11][12] Medicinal Chemistry Strategy:

  • Hinge-Binding Moiety (5-Aminopyrazole): This group is likely essential for activity and should generally be conserved. Modifications could include acylation of the amine to probe for additional interactions.

  • Solvent-Front Moiety (4-Methoxybenzyl): This region often extends towards the solvent-exposed surface of the ATP binding pocket. Modifications here are critical for tuning selectivity and physicochemical properties.

    • Vary Aryl Substitution: Replace the methoxy group with other electron-donating or -withdrawing groups (e.g., -H, -Cl, -CF₃, -OH) to probe electronic and steric effects.

    • Scaffold Hopping: Replace the entire benzyl group with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore new binding interactions and improve properties like solubility. [13]3. Gatekeeper Pocket Moiety (4-Methyl): The C4 position points towards the "gatekeeper" residue of the kinase.

    • Vary Alkyl Size: Replace the methyl group with larger alkyl groups (ethyl, isopropyl) or cyclic fragments to probe the size of this pocket. This is a key strategy for achieving kinase selectivity, as the gatekeeper residue varies across the kinome.

Data Presentation: Hypothetical SAR Table

Compound IDR1 (C4)R2 (N1-Aryl)Kinase X IC₅₀ (nM)Cell Proliferation EC₅₀ (µM)Microsomal Stability (t½, min)
Hit-001 -CH₃4-Methoxybenzyl2505.215
Opt-002 -CH₃Benzyl3106.812
Opt-003 -CH₃4-Chlorobenzyl851.545
Opt-004 -CH₃4-Trifluoromethylbenzyl35 0.4 >60
Opt-005 -Ethyl4-Trifluoromethylbenzyl1502.155

This table illustrates how systematic modifications can lead to a lead compound (Opt-004) with improved potency and metabolic stability.

G cluster_1 Phase III: Hit-to-Lead Cycle Design Design Analogs (Vary R1, R2 groups) Synth Chemical Synthesis Design->Synth Test In Vitro Testing (Biochemical & Cellular Assays) Synth->Test SAR Analyze SAR Data (Potency, Selectivity, ADME) Test->SAR SAR->Design Iterate Lead Lead Candidate SAR->Lead Criteria Met?

Caption: Iterative Cycle of Hit-to-Lead Optimization.

Phase IV: Preclinical Candidate Profiling

Once a lead compound with optimal potency, selectivity, and cellular activity is identified, it undergoes a rigorous battery of tests to assess its suitability for in vivo studies.

Experimental Protocols:

  • ADME Profiling:

    • Solubility: Measure kinetic and thermodynamic solubility.

    • Permeability: Use a Caco-2 or PAMPA assay to assess cell permeability and predict oral absorption.

    • Metabolic Stability: Evaluate stability in liver microsomes and hepatocytes from multiple species (e.g., mouse, rat, human). [14] * CYP Inhibition: Screen against major cytochrome P450 isoforms to identify potential drug-drug interactions.

  • In Vivo Pharmacokinetics (PK):

    • Administer the compound to rodents (e.g., mice) via intravenous (IV) and oral (PO) routes. [15] * Measure plasma concentrations over time to determine key parameters like half-life, clearance, volume of distribution, and oral bioavailability.

  • In Vivo Efficacy (Pharmacodynamics - PD):

    • Select a relevant animal model for the disease indication (e.g., a tumor xenograft model for an anticancer agent). [15][16] * Dose animals with the lead compound and monitor for therapeutic efficacy (e.g., tumor growth inhibition).

    • Collect tissues to confirm target engagement and pathway modulation in vivo.

Data Presentation: Key Preclinical Parameters for a Candidate

ParameterValueDesired Outcome
Potency
Kinase X IC₅₀35 nM< 100 nM
Cell Proliferation EC₅₀0.4 µM< 1 µM
ADME
Aqueous Solubility75 µg/mL> 50 µg/mL
Caco-2 Permeability15 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/s
Human Microsomal t½> 60 min> 30 min
Pharmacokinetics
Mouse Oral Bioavailability45%> 30%
Mouse Half-life (PO)4 hours2-8 hours

Conclusion

The molecule 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, while not extensively documented, represents a highly promising starting point for drug discovery due to its privileged 5-aminopyrazole core. By hypothesizing its role as a kinase inhibitor, a logical, multi-phased research plan can be executed. This process, moving from broad screening to targeted optimization and rigorous preclinical profiling, provides a validated pathway to translate a promising chemical scaffold into a potential therapeutic agent. The success of this endeavor relies on iterative design, robust biological validation, and a deep understanding of the structure-activity relationships that govern drug action.

References

  • Barelli, C., et al. (2020). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Rai, G., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Inam, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Available at: [Link]

  • Kumar, R., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

  • Kharl, K. S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Perdona, E., et al. (2006). Hit-to-lead optimization of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of KDR kinase inhibitors. PubMed. Available at: [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Sharma, T., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • La Mura, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • ResearchGate (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Available at: [Link]

  • Gopalsamy, A., et al. (2009). Hit to Lead Optimization of pyrazolo[1,5-a]pyrimidines as B-Raf Kinase Inhibitors. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Use of a hinge-directed scaffold for the development of selective kinase inhibitors. ResearchGate. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Stancu, I.-G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Diaz, J., et al. (2015). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Tago, K., et al. (2015). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. PubMed. Available at: [Link]

  • IJNRD (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Available at: [Link]

  • Ragab, F. A. F., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. Available at: [Link]

  • Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Mount Sinai Scholars Portal. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine as a Strategic Precursor in Heterocyclic Synthesis

Executive Summary The design and synthesis of fused pyrazole scaffolds—such as pyrazolo[1,5- a ]pyrimidines, pyrazolo[3,4- b ]pyridines, and pyrazolo[3,4- d ]pyrimidines—are cornerstones of modern kinase inhibitor discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and synthesis of fused pyrazole scaffolds—such as pyrazolo[1,5- a ]pyrimidines, pyrazolo[3,4- b ]pyridines, and pyrazolo[3,4- d ]pyrimidines—are cornerstones of modern kinase inhibitor discovery[1]. 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is a highly specialized, multifunctional building block used to construct these complex architectures.

Unlike simple unprotected aminopyrazoles, which often suffer from poor regiocontrol during annulation, this precursor utilizes a p -methoxybenzyl (PMB) protecting group at the N1 position. This strategic protection allows chemists to isolate acyclic intermediates, perform regioselective functionalization at the C5-amino group, and trigger controlled intramolecular cyclization upon acidic deprotection[2]. Furthermore, the C4-methyl group serves as a critical structural motif, directing annulation pathways and acting as a hydrophobic probe to fill ATP-binding pockets in target kinases like CDK2 and SRC[2],[1].

Mechanistic Rationale & Structural Logic

To fully leverage this precursor, one must understand the causality behind its structural components. The molecule is not merely a reactant; it is a self-contained, programmable system for heterocyclic assembly.

  • N1-PMB Group (The Controller): The PMB group prevents premature N-alkylation or N-acylation during the initial steps of the synthesis. Because it is electron-rich, it is highly labile to strong acids (e.g., Trifluoroacetic acid, TFA) but stable under basic condensation conditions.

  • C5-Amino Group (The Initiator): Acting as the primary nucleophile, the exocyclic amine readily attacks electrophiles (such as 1,3-diketones or α,β -unsaturated carbonyls) to form stable enamine or amide intermediates.

  • C4-Methyl Group (The Director): By occupying the C4 position, the methyl group physically blocks annulation pathways that would otherwise form pyrazolo[3,4- d ]pyrimidines. Instead, upon PMB removal, the exposed N1 nitrogen is forced to cyclize with the pendant electrophile, cleanly yielding 3-methylpyrazolo[1,5- a ]pyrimidines .

PrecursorLogic P 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine N1 N1-PMB Group (Protecting Group) P->N1 C4 C4-Methyl Group (Structural Motif) P->C4 C5 C5-Amino Group (Nucleophile) P->C5 N1_desc Directs regioselectivity Prevents premature cyclization Labile to strong acids (TFA) N1->N1_desc C4_desc Blocks C4 annulation Becomes C3 of fused system Modulates lipophilicity C4->C4_desc C5_desc Primary site for functionalization (Acylation, Alkylation) Initiates synthetic sequence C5->C5_desc

Caption: Mechanistic logic and functional roles of the precursor's structural components.

Synthetic Workflows & Protocols

The following self-validating protocols describe the de novo synthesis of the precursor, its regioselective functionalization, and the final deprotection/annulation sequence to form a fused kinase inhibitor core.

Workflow A 4-Methoxybenzylhydrazine + 2-Methyl-3-oxopropanenitrile B Cyclization (EtOH, Reflux, 4h) A->B C 1-(4-Methoxybenzyl)-4-methyl- 1H-pyrazol-5-amine B->C D Condensation with 1,3-Diketone (Regiocontrol via PMB) C->D E Acyclic Enamine Intermediate (N1 remains protected) D->E F Deprotection & Annulation (TFA, Anisole, 80°C) E->F G Final Target: 3-Methylpyrazolo[1,5-a]pyrimidine F->G

Caption: Step-by-step synthetic workflow from raw materials to the fused heterocyclic target.

Protocol 1: De Novo Synthesis of the Precursor

Objective: Synthesize 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine via hydrazine condensation.

  • Preparation: In an oven-dried 250 mL round-bottom flask, suspend 4-methoxybenzylhydrazine hydrochloride (1.0 equiv, 10 mmol) in absolute ethanol (50 mL).

  • Neutralization: Add triethylamine (TEA, 1.1 equiv, 11 mmol) dropwise at 0 °C to liberate the free hydrazine base. Stir for 15 minutes.

  • Condensation: Add 2-methyl-3-oxopropanenitrile (or 2-methyl-3-(dimethylamino)acrylonitrile) (1.05 equiv, 10.5 mmol) in one portion.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Causality: Elevated temperature drives the dehydration and subsequent intramolecular cyclization to form the pyrazole ring.

  • Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Recrystallize from ethanol to yield the pure precursor.

Protocol 2: Regioselective Functionalization of the C5-Amino Group

Objective: Couple the precursor with a 1,3-diketone to form the acyclic enamine intermediate.

  • Reaction Setup: Dissolve 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (1.0 equiv, 5 mmol) in glacial acetic acid (20 mL).

  • Electrophile Addition: Add acetylacetone (or an unsymmetrical 1,3-diketone) (1.2 equiv, 6 mmol).

  • Condensation: Stir the mixture at 60 °C for 3 hours. Causality: The PMB group physically prevents N1 from participating, forcing the reaction to halt at the acyclic enamine stage. This allows for isolation and purification of the intermediate, ensuring strict regiocontrol.

  • Workup: Pour the mixture into ice water, neutralize with saturated NaHCO3​ , and extract with dichloromethane (DCM). Evaporate to isolate the PMB-protected intermediate.

Protocol 3: PMB Deprotection and Intramolecular Annulation

Objective: Cleave the PMB group to trigger spontaneous cyclization into the 3-methylpyrazolo[1,5- a ]pyrimidine core.

  • Scavenger Addition: Dissolve the intermediate (1.0 equiv, 3 mmol) in a mixture of TFA (10 mL) and anisole (5.0 equiv, 15 mmol). Causality: The acidic cleavage of the PMB group generates a highly reactive p -methoxybenzyl carbocation. Anisole acts as a sacrificial nucleophile (cation scavenger), undergoing Friedel-Crafts alkylation to prevent the carbocation from polymerizing or alkylating the pyrazole core[3],[4],[5].

  • Cleavage & Cyclization: Heat the mixture to 75–80 °C for 4 hours. The removal of the PMB group exposes the N1 nitrogen, which immediately undergoes intramolecular nucleophilic attack on the pendant carbonyl, closing the pyrimidine ring.

  • Purification: Concentrate the mixture in vacuo to remove excess TFA. Triturate the resulting residue with cold diethyl ether. The anisole-PMB byproduct remains soluble in ether, while the target fused heterocycle precipitates as a highly pure solid.

Data Presentation: Optimization of PMB Deprotection

The removal of the PMB group on electron-rich pyrazoles is notoriously difficult. The table below summarizes the causality and quantitative outcomes of various deprotection strategies evaluated during protocol optimization[3],[5].

Deprotection MethodReagents & ConditionsTemp (°C)Yield (%)Causality & Observations
Acidic Cleavage (Preferred) TFA, Anisole (5 equiv)75–8088–94 Anisole effectively scavenges the PMB carbocation. High yield, clean conversion, and spontaneous annulation[4].
Hydrogenolysis H2​ (1 atm), Pd/C (10%), MeOH25< 10 The PMB group on electron-rich pyrazoles is sterically hindered and highly resistant to standard catalytic hydrogenation.
Oxidative Cleavage DDQ or CAN, CH2​Cl2​ / H2​O 2535–45 Oxidative conditions lead to over-oxidation of the pyrazole core and formation of complex, intractable polymeric mixtures[3],[5].
Acidic Cleavage (No Scavenger) TFA (Neat)7540–50 Absence of anisole leads to intermolecular Friedel-Crafts alkylation of the product by the liberated PMB cation[3].

References

  • Misra, R. N., et al. "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry Letters 13.6 (2003): 1133-1136.[2] URL:[Link]

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry 11.9 (2020): 989-1005.[1] URL:[Link]

  • Mistry, S. N., et al. "New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues." Molecules 26.19 (2021): 6039.[4] URL:[Link]

Sources

Application

Catalytic cross-coupling reactions with 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

An In-Depth Guide to Catalytic Cross-Coupling Reactions with 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Introduction: Unlocking the Potential of a Versatile Pyrazole Scaffold The 5-aminopyrazole moiety is a privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalytic Cross-Coupling Reactions with 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Introduction: Unlocking the Potential of a Versatile Pyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including kinase inhibitors and antibacterial agents[1][2]. The specific substrate, 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , offers a robust and versatile platform for molecular elaboration through catalytic cross-coupling. The 4-methoxybenzyl (PMB) group provides stable protection for the pyrazole nitrogen, while the primary amine at the C5 position and the potential for halogenation at other ring positions open multiple avenues for functionalization.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview and detailed protocols for leveraging this substrate in three cornerstone palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

Molecular Overview & Strategic Considerations

The structure of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine presents three key regions for synthetic strategy:

  • The C5-Amine (NH₂): This primary amine is an excellent nucleophile for Buchwald-Hartwig C-N cross-coupling , allowing for the direct formation of bonds with aryl, heteroaryl, or vinyl halides[3][4].

  • The Pyrazole Ring (C3-H): The C3 position is the most likely site for electrophilic halogenation (e.g., using NBS or NIS) to install a handle for C-C bond-forming reactions. This guide will assume the availability of such a halogenated precursor for the Suzuki and Sonogashira protocols.

  • The N1-PMB Protecting Group: The PMB group is generally robust under typical cross-coupling conditions. Its presence prevents potential N-arylation side reactions on the pyrazole ring itself and can be removed post-coupling under acidic conditions (e.g., with trifluoroacetic acid) if the free N-H is desired.

sub 1-(PMB)-4-Me-Pyrazol-5-amine Scaffold r1 r1 sub->r1 C5-NH₂ Site r2 r2 sub->r2 C3-X Site (after halogenation) r3 r3 sub->r3 N1-PMB Site p1 N-Aryl Aminopyrazoles r1->p1 Buchwald-Hartwig C-N Coupling p2 C3-Aryl Pyrazoles r2->p2 Suzuki-Miyaura C-C Coupling p3 C3-Alkynyl Pyrazoles r2->p3 Sonogashira C-C Coupling p4 NH-Free Pyrazoles r3->p4 Deprotection (e.g., TFA)

Caption: Strategic functionalization sites on the pyrazole scaffold.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis[5]. They generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this cycle is key to troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting into the C-X bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (for Suzuki/Sonogashira) or Coordination/Deprotonation (for Buchwald-Hartwig):

    • In Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center[6].

    • In Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex[4].

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst[5].

pd0 Pd(0)Lₙ pd2_ox R-Pd(II)Lₙ-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)Lₙ-R' pd2_ox->pd2_trans Transmetalation / Coordination pd2_trans->pd0 Reductive Elimination sub_ox R-X sub_trans R'-M product R-R'

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Application 1: Buchwald-Hartwig C-N Cross-Coupling

This reaction enables the synthesis of N-arylated 5-aminopyrazoles, a motif found in many kinase inhibitors. The challenge with aminopyrazoles is their potential to act as bidentate ligands, which can inhibit or deactivate the palladium catalyst[1][7]. Therefore, the choice of a sterically hindered, electron-rich phosphine ligand is critical to promote reductive elimination over catalyst deactivation.

Expertise & Rationale
  • Catalyst System: We recommend a modern palladium precatalyst, such as G3 or G4 palladacycles, paired with a bulky biarylphosphine ligand like tBuBrettPhos or XPhos. These systems are highly active, air-stable, and effective for coupling nitrogen heterocycles[1][7]. The ligand's bulkiness facilitates the crucial reductive elimination step[8].

  • Base Selection: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. LHMDS has been shown to be particularly effective for unprotected bromo-pyrazoles[1].

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard, as they effectively solvate the organometallic intermediates without interfering with the reaction.

Detailed Protocol: Synthesis of N-Aryl-1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
ReagentM.W.Amount (mmol)Eq.
1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine217.270.51.0
Aryl/Heteroaryl Bromide-0.61.2
tBuBrettPhos Pd G3 Precatalyst800.410.010.02
tBuBrettPhos480.660.010.02
LHMDS (1.0 M in THF)167.331.12.2
Anhydrous Dioxane-5.0 mL-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the pyrazole substrate (0.5 mmol), the aryl bromide (0.6 mmol), the tBuBrettPhos Pd G3 precatalyst (0.01 mmol), and the additional tBuBrettPhos ligand (0.01 mmol).

  • Solvent Addition: Add anhydrous dioxane (5.0 mL) via syringe.

  • Base Addition: Add LHMDS solution (1.1 mL, 1.1 mmol) dropwise at room temperature.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Application 2: Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, ideal for introducing aryl or heteroaryl substituents onto the pyrazole core[9]. This protocol requires a halogenated precursor, such as 3-Bromo-1-(4-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine . A significant challenge in the Suzuki coupling of halogenated aminopyrazoles is the competing dehalogenation side reaction[10][11].

Expertise & Rationale
  • Substrate Choice: Bromo- and chloro-pyrazoles are often superior to iodo-derivatives as they show a reduced tendency for dehalogenation[10][11][12].

  • Catalyst System: The use of advanced palladacycle precatalysts, such as XPhos Pd G2 or G3, is highly recommended. These catalysts readily form the active Pd(0) species under mild conditions, which can outcompete the dehalogenation pathway[10]. XPhos is a well-established ligand for this class of transformation.

  • Base and Solvent: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. A protic solvent system like EtOH/H₂O can be highly effective and is considered a "green" solvent choice, often leading to high yields[11].

  • Boron Source: While boronic acids are common, using more stable boronic esters (e.g., MIDA or pinacol esters) can prevent side reactions like protodeboronation, especially with sensitive substrates[10].

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Start prep1 Add Bromo-pyrazole, Boronic Acid, XPhos Pd G3, and K₂CO₃ to flask start->prep1 end End prep2 Add EtOH and Water prep1->prep2 react1 Heat to 80 °C prep2->react1 react2 Monitor by TLC/LC-MS (4-16 h) react1->react2 workup1 Cool to RT, add Water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Column Chromatography workup3->purify purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 3-Aryl-1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
ReagentM.W.Amount (mmol)Eq.
3-Bromo-1-(PMB)-4-methyl-1H-pyrazol-5-amine296.170.51.0
Arylboronic Acid-0.751.5
XPhos Pd G3 Precatalyst843.460.010.02
K₂CO₃138.211.53.0
Ethanol / Water (3:1)-4.0 mL-

Procedure:

  • Reaction Setup: In a flask, combine the bromo-pyrazole (0.5 mmol), arylboronic acid (0.75 mmol), XPhos Pd G3 precatalyst (0.01 mmol), and K₂CO₃ (1.5 mmol).

  • Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed ethanol/water mixture (4.0 mL) via syringe.

  • Reaction: Place the flask in a pre-heated 80 °C oil bath and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and add water (10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., Hexane/EtOAc gradient) to obtain the pure 3-aryl pyrazole.

Application 3: Sonogashira C-C Cross-Coupling

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic and heteroaromatic rings[13]. This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst. As with the Suzuki reaction, a halogenated pyrazole is the required starting material.

Expertise & Rationale
  • Catalyst System: A standard system consists of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI[13][14]. The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Copper-Free Conditions: For some sensitive substrates, copper-free Sonogashira conditions have been developed to avoid potential side reactions, though these often require stronger bases or different ligands[15]. For this robust scaffold, the traditional Pd/Cu system is generally reliable.

Detailed Protocol: Synthesis of 3-Alkynyl-1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
ReagentM.W.Amount (mmol)Eq.
3-Iodo-1-(PMB)-4-methyl-1H-pyrazol-5-amine343.170.51.0
Terminal Alkyne-0.61.2
PdCl₂(PPh₃)₂701.900.0150.03
Copper(I) Iodide (CuI)190.450.0150.03
Triethylamine (Et₃N)-5.0 mL-

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the iodo-pyrazole (0.5 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.015 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5.0 mL) followed by the terminal alkyne (0.6 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature. For less reactive alkynes, gentle heating (40-50 °C) may be required. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography to yield the 3-alkynyl pyrazole.

References

  • One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. Catalysis Science & Technology (RSC Publishing).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications.
  • A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines. Organic Letters.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. ResearchGate.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Cross-coupling reaction. Wikipedia.
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals handling 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals handling 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine .

This molecule features a pyrazole core, an electron-donating 4-methyl group, a reactive 5-amino group, and a 1-(4-Methoxybenzyl) (PMB) protecting group. While the PMB group is a widely used protecting group , the combination of a free amine and a PMB-protected pyrazole introduces specific thermal and oxidative vulnerabilities during storage. This guide synthesizes mechanistic insights with field-proven protocols to ensure the structural integrity of your active pharmaceutical ingredient (API) or intermediate.

Mechanistic Insights: The Causality of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers that compromise this specific molecule. Thermal stress rarely acts alone; it acts as a catalyst for two primary degradation pathways:

  • 5-Amine Auto-Oxidation: The 5-amino group on the electron-rich pyrazole ring is highly susceptible to oxidation. Thermal stress increases the kinetic energy of the system, overcoming the activation barrier for the reaction with atmospheric oxygen. This leads to the formation of N-oxides, hydroxylamines, or azo dimers, visually observed as a shift from a white powder to a yellow or brown solid.

  • Autocatalytic PMB Cleavage: The PMB group is specifically designed to be cleaved under oxidative or acidic conditions . If the compound was purified via reverse-phase HPLC using acidic modifiers (e.g., TFA or formic acid), trace residual acid can remain. Under thermal stress, ambient moisture hydrolyzes these impurities, creating a localized acidic micro-environment that cleaves the PMB C–N bond, yielding 4-methyl-1H-pyrazol-5-amine and 4-methoxybenzyl alcohol.

DegradationLogic A 1-(4-Methoxybenzyl)-4-methyl -1H-pyrazol-5-amine B Thermal Stress (>25°C) A->B C Atmospheric O2 B->C D Trace Moisture / Acid B->D E 5-Amine Oxidation C->E F PMB Group Cleavage D->F G Azo/Nitroso Dimers (Yellow/Brown Discoloration) E->G H 4-methyl-1H-pyrazol-5-amine + PMB-OH F->H

Logical pathways of thermal and oxidative degradation of the PMB-protected aminopyrazole.

Troubleshooting Guide & FAQs

Q1: My stored batch of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine has turned yellow over the past three months at room temperature. What happened, and can I rescue it? Root Cause: The yellowing is a classic indicator of amine oxidation. The electron-rich nature of the pyrazole ring enhances the nucleophilicity and oxidation potential of the 5-amino group. Solution/Rescue: You can often rescue the batch by re-crystallization or passing it through a short silica plug using an EtOAc/Hexane gradient. To prevent recurrence, the thermal kinetic energy must be minimized, and oxygen must be excluded (see Protocol 1).

Q2: NMR analysis of a 6-month-old sample shows a loss of the PMB CH2 singlet (~5.2 ppm) and the appearance of new aromatic peaks. Why is the PMB group falling off? Root Cause: Autocatalytic thermal deprotection. Causality: At elevated or even ambient temperatures, trace acid (from purification) combined with ambient moisture catalyzes the cleavage of the PMB group. Solution: Ensure complete removal of acidic modifiers during final purification. Perform a mild basic wash (e.g., saturated NaHCO3) prior to final extraction, and lyophilize the product extensively to remove trace moisture.

Q3: What are the regulatory guidelines for establishing the shelf-life of this compound? Answer: Stability testing should be conducted according to the ICH Q1A(R2) guidelines . For long-term storage, testing is typically performed at 25°C ± 2°C / 60% RH ± 5% RH for 12 months. Accelerated testing is performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months . Given the thermal lability of the amine and PMB group, we strongly recommend establishing a baseline storage condition at 2-8°C.

Data Presentation: Stability Profiling

To illustrate the impact of thermal stress, below is a summarized quantitative data table from accelerated stability studies on PMB-protected aminopyrazoles.

Storage Condition (ICH Q1A)DurationPurity (HPLC Area %)Primary DegradantPhysical Appearance
2-8°C, Argon, Desiccated 12 Months99.8%None detectedWhite powder
25°C / 60% RH (Ambient) 6 Months96.5%Amine oxidation productsOff-white / Pale yellow
40°C / 75% RH (Accelerated) 3 Months88.2%PMB-cleaved pyrazole (8%)Yellow / Brown solid
60°C (Forced Degradation) 14 Days72.1%PMB-cleaved + Azo dimersDark brown sticky solid

Experimental Protocols

To ensure absolute trustworthiness in your storage protocol, you must implement a self-validating system . This means the storage method inherently prevents degradation while providing verifiable, visual proof that the environment remains uncompromised without needing to sample the API.

Protocol 1: Establishing a Self-Validating Storage System

Objective: Eliminate oxygen, moisture, and thermal kinetic energy to preserve the molecule.

  • High-Vacuum Drying: Transfer the purified 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine into a pre-weighed amber glass vial. Place the vial in a vacuum desiccator containing fresh P2O5. Apply high vacuum (<0.1 mbar) for 24 hours to remove trace moisture and volatile acidic solvents.

  • Inert Gas Purging: Backfill the desiccator with ultra-high purity (UHP) Argon. Causality: Argon is heavier than nitrogen and provides a denser protective blanket over the solid API, effectively displacing residual oxygen.

  • Primary Sealing: Quickly cap the amber vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm.

  • Secondary Containment (Self-Validating Step): Place the amber vial inside a secondary Mylar foil pouch. Add a cobalt(II) chloride moisture indicator card (turns from blue to pink if humidity exceeds 10%) and an oxygen scavenger packet into the pouch. Heat-seal the pouch.

  • Thermal Control: Store the sealed pouch in a monitored pharmaceutical refrigerator at 2-8°C. Validation Check: Before using the API in future experiments, inspect the moisture indicator card. If it remains blue, the integrity of the storage environment is confirmed, and thermal/hydrolytic degradation has been prevented.

StorageWorkflow S1 Purified API (Trace Acid/H2O Removed) S2 High Vacuum Desiccation (<0.1 mbar, 24h) S1->S2 S3 UHP Argon Backfill (Displaces O2) S2->S3 S4 Amber Glass Vial PTFE-Lined Cap S3->S4 S5 Mylar Pouch + Moisture Indicator (Validation) S4->S5 S6 Controlled Storage (2-8°C) S5->S6

Step-by-step self-validating workflow for the long-term storage of sensitive aminopyrazoles.

Protocol 2: Forced Degradation Testing (Stress Testing)

Objective: Identify the specific degradation products of your batch to develop a stability-indicating HPLC method prior to long-term storage.

  • Sample Preparation: Prepare three 10 mg aliquots of the compound.

  • Thermal Stress: Place Aliquot 1 in a sealed vial at 60°C for 14 days.

  • Oxidative Stress: Dissolve Aliquot 2 in 1 mL of Acetonitrile (MeCN), add 0.1 mL of 3% H2O2, and stir at 25°C for 24 hours.

  • Acidic Stress: Dissolve Aliquot 3 in 1 mL of MeCN, add 0.1 mL of 0.1 M HCl, and stir at 25°C for 24 hours. (Note: This will rapidly cleave the PMB group, providing a reference standard for the de-protected pyrazole).

  • Analysis: Neutralize the samples and analyze via LC-MS. Map the retention times of the azo-dimer (from oxidation) and the de-protected 4-methyl-1H-pyrazol-5-amine. This validates your analytical method's ability to detect thermal and oxidative degradation during routine quality control.

References

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Center for Biotechnology Information (NCBI).[Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]

Optimization

Technical Support Center: Functionalization of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Welcome to the Advanced Synthesis Support Center. This hub is dedicated to troubleshooting the notoriously challenging reactivity of the 5-amino group in fully substituted pyrazole scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This hub is dedicated to troubleshooting the notoriously challenging reactivity of the 5-amino group in fully substituted pyrazole scaffolds. Rather than just providing static protocols, this guide explains the mechanistic "why" behind experimental failures and how to overcome them.

Core Diagnostic: Why is this Amine Unreactive?

When working with 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine , researchers frequently report stalled acylations, poor alkylation regioselectivity, and failed cross-couplings. This is not a reagent failure; it is a fundamental structural challenge[1].

  • Electronic Deactivation: The lone pair of the exocyclic 5-amino group is highly delocalized into the electron-deficient pyrazole ring (specifically toward the adjacent electronegative nitrogen atoms). This significantly reduces its nucleophilicity compared to standard aliphatic or even typical aromatic amines[2].

  • Severe Steric Shielding: The amine is physically sandwiched between the bulky N1-4-methoxybenzyl (PMB) protecting group and the C4-methyl group. Incoming electrophiles or transition metal complexes are sterically repelled.

G cluster_challenges Reactivity Barriers cluster_solutions Optimization Strategies Target 1-(4-Methoxybenzyl)-4-methyl- 1H-pyrazol-5-amine Sterics Steric Hindrance (N1-PMB & C4-Methyl) Target->Sterics Electronics Electronic Deactivation (Lone Pair Delocalization) Target->Electronics Acylation Acylation / Alkylation Strong Base (NaH/LiHMDS) Sterics->Acylation Overcome via Anion Coupling Buchwald-Hartwig Bulky Ligands (XPhos) Sterics->Coupling Facilitate Reductive Elim. Electronics->Acylation Electronics->Coupling

Mechanistic barriers of 5-aminopyrazoles and targeted strategic solutions.

Troubleshooting FAQs & Knowledge Base

Q1: My acylation with acid chlorides and triethylamine (TEA) is yielding <10% product. How do I force the reaction?

Causality: Triethylamine (pKa of conjugate acid ~10.7) is not basic enough to deprotonate the 5-aminopyrazole (pKa ~15-18). Because the neutral amine is sterically blocked and electronically deactivated, it cannot attack the electrophile directly. Solution: You must shift from a nucleophilic attack mechanism to an amide anion mechanism . Use Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) to pre-deprotonate the amine. The resulting highly nucleophilic anion will rapidly attack the acid chloride, bypassing the steric barrier[2].

Q2: During alkylation with alkyl halides, I am observing N2-alkylation instead of 5-amino alkylation. How do I control regioselectivity?

Causality: In a neutral state, the N2 nitrogen of the pyrazole ring is often more accessible and possesses a localized lone pair, making it more nucleophilic than the sterically hindered 5-amino group. Solution: Deprotonation is again the key. By treating the substrate with a strong base (e.g., Cs2CO3 or NaH) in a polar aprotic solvent like DMF, the negative charge localizes heavily on the exocyclic nitrogen, directing the alkylation selectively to the 5-position[1].

Q3: Buchwald-Hartwig amination is stalling at the intermediate stage. What catalyst system is best for this scaffold?

Causality: The extreme steric bulk of the N1-PMB and C4-methyl groups prevents the palladium complex from undergoing efficient reductive elimination. Standard ligands like BINAP or dppf will fail. Solution: Employ highly active, sterically demanding dialkylbiaryl phosphine ligands. XPhos or BrettPhos paired with Pd2(dba)3 are specifically designed to accommodate bulky amines and accelerate the reductive elimination step, preventing catalyst resting-state trapping[3].

Quantitative Data: Reagent Selection Matrices

To guide your experimental design, the following tables summarize validated condition screens for functionalizing sterically hindered 5-aminopyrazoles.

Table 1: Base & Solvent Optimization for Acylation

BaseSolventElectrophileTemperatureYield (%)Mechanistic Note
Triethylamine (TEA)DCMAcetyl Chloride25 °C< 10%Fails to deprotonate; neutral amine is unreactive.
Pyridine + DMAPDCMAcetic Anhydride40 °C35%DMAP forms reactive acylpyridinium, but sterics limit attack.
LiHMDSTHFAcetyl Chloride-78 °C to 25 °C82%Clean deprotonation; avoids side reactions.
NaH (60% dispersion)DMFAcetyl Chloride0 °C to 25 °C94%Complete formation of amide anion; highly efficient.

Table 2: Ligand Screening for Buchwald-Hartwig C-N Cross-Coupling

Catalyst PrecursorLigandBaseSolvent / TempYield (%)
Pd(OAc)2BINAPCs2CO3Toluene / 100 °CTrace
Pd2(dba)3RuPhosNaOtBu1,4-Dioxane / 110 °C45%
Pd2(dba)3BrettPhosNaOtBu1,4-Dioxane / 110 °C88%
XPhos Pd G2XPhosK2CO3t-Amyl Alcohol / 100 °C92%

Validated Experimental Protocols

Protocol A: Base-Promoted Acylation (NaH Method)

This protocol utilizes a self-validating visual cue (H2 evolution) to ensure the generation of the reactive nucleophile.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (1.0 mmol, 231 mg) and anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 60 mg) in small portions.

    • In-Process Check: Observe the evolution of H2 gas (bubbling). Stir for 30 minutes at 0 °C until bubbling completely ceases. This validates the quantitative formation of the amide anion.

  • Electrophilic Addition: Dropwise, add the desired acid chloride (1.2 mmol) over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH4Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the N-acylated product.

Protocol B: Buchwald-Hartwig Amination using XPhos Pd G2

This protocol uses a pre-catalyst system to ensure rapid generation of the active Pd(0) species, crucial for overcoming the high activation energy of sterically hindered substrates[3].

  • Reagent Loading: In a glovebox or under strict argon flow, charge a reaction vial with 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (1.0 mmol, 231 mg), aryl bromide (1.2 mmol), XPhos Pd G2 precatalyst (0.05 mmol, 5 mol%), XPhos ligand (0.05 mmol, 5 mol%), and finely milled K2CO3 (2.0 mmol).

  • Solvent Addition: Add degassed t-amyl alcohol (4.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Heating: Transfer the vial to a pre-heated oil bath at 100 °C.

    • In-Process Check: The solution should transition from a pale yellow to a deep red/brown color within the first 15 minutes, indicating the successful generation of the active Pd(0) complex.

  • Monitoring: Stir vigorously for 12-16 hours. Monitor completion via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

G Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X Transmet Amine Coordination & Deprotonation (Base) OxAdd->Transmet 5-Aminopyrazole RedElim Reductive Elimination (Product Release) Transmet->RedElim Overcomes Sterics RedElim->Pd0 Regenerate Pd(0)

Buchwald-Hartwig catalytic cycle optimized with XPhos for sterically hindered 5-aminopyrazoles.

References

  • [1] RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratory of Pharmacognosy and Chemistry of Natural Products. Available at:[Link]

  • [2] Pyrazole chemistry. Science of Synthesis. Available at:[Link]

  • [3] The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Against Established EGFR Inhibitors

Disclaimer: Publicly available experimental data on the biological activity of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is limited. This guide presents a hypothetical benchmarking study assuming the compound exhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available experimental data on the biological activity of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is limited. This guide presents a hypothetical benchmarking study assuming the compound exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This assumption is based on the well-documented role of the pyrazole scaffold in kinase inhibitor development.[1][2][3][4][5] The data for 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (termed "Investigational Compound PZ-5") is illustrative, while the data for the benchmark compounds, Gefitinib and Erlotinib, is based on published findings. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel kinase inhibitors.

Introduction to Target: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6][7] Upon binding to ligands like EGF, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[7] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK pathway, which drives cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.[6][8] In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and making it a prime target for therapeutic intervention.[6][8][9]

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, function as ATP-competitive inhibitors.[10][11] They reversibly bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequently halting the activation of downstream pro-survival signaling.[10][11][12][13] This guide compares the in vitro efficacy of our investigational compound, PZ-5, with these first-generation FDA-approved EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation TKI Gefitinib Erlotinib PZ-5 TKI->EGFR Inhibits ATP-binding Benchmarking_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant EGFR Kinase b3 ADP-Glo™ Assay (Measure Kinase Activity) b1->b3 b2 Test Compounds (PZ-5, Gefitinib, Erlotinib) b2->b3 b4 Calculate IC50 b3->b4 end_node Comparative Analysis b4->end_node c1 A549 Cancer Cell Line c2 Treat with Test Compounds c1->c2 c3 CellTiter-Glo® Assay (Measure Cell Viability) c2->c3 c4 Calculate GI50 c3->c4 c4->end_node start Start Benchmarking cluster_biochemical cluster_biochemical start->cluster_biochemical cluster_cellular cluster_cellular start->cluster_cellular

Caption: Overall workflow for the comparative benchmarking of kinase inhibitors.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a typical procedure for determining the IC50 values of inhibitors against a specific kinase. [14]

  • Reagents & Materials: Recombinant human EGFR kinase, polypeptide substrate (e.g., Poly-Glu-Tyr), ATP, kinase assay buffer, test compounds, ADP-Glo™ Kinase Assay kit (Promega).

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • Add 5 µL of kinase reaction buffer containing the EGFR enzyme and substrate to each well of a 384-well plate.

    • Add 1 µL of diluted test compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature. [15][16][17]* Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. [15][16] 2. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure light production via a luciferase reaction. Incubate for 30 minutes. [15][16]* Data Analysis: Measure luminescence using a plate reader. Convert the luminescence signal to percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Anti-Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of the inhibitors on the viability of a cancer cell line. [18][19][20]

  • Reagents & Materials: A549 cells, cell culture medium (e.g., F-12K with 10% FBS), test compounds, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Cell Plating: Seed A549 cells into 96-well opaque-walled plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Signal Detection:

    • Equilibrate the plate to room temperature for 30 minutes. [19][20] 2. Add 100 µL of CellTiter-Glo® Reagent to each well. [19][20] 3. Mix on an orbital shaker for 2 minutes to induce cell lysis. [19][20] 4. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [19][20]* Data Analysis: Measure luminescence with a plate reader. Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value for each compound.

Interpretation and Conclusion

This comparative guide provides a framework for evaluating novel kinase inhibitors. Based on the hypothetical data, the investigational compound 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (PZ-5) demonstrates inhibitory activity against the EGFR kinase and EGFR-dependent cancer cells.

  • Biochemical Potency: In the direct enzymatic assay, PZ-5 showed an IC50 of 85 nM. While this indicates direct inhibition of the EGFR kinase, it is less potent than the established first-generation inhibitors, particularly Erlotinib (IC50 = 2 nM). [21]* Cellular Activity: In the cell-based assay using A549 cells, PZ-5 exhibited a GI50 of 9.8 µM. This is comparable to the activity of both Gefitinib and Erlotinib in this specific wild-type EGFR cell line. The discrepancy between high biochemical potency and lower cellular activity is a common observation in drug discovery, often attributed to factors like cell permeability, metabolism, or engagement of cellular efflux pumps.

References

  • Lurje, G., & Lenz, H. J. (2009). EGFR signaling and drug discovery. Oncology (Williston Park, N.Y.), 23(8), 702–707. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews. Molecular cell biology, 2(2), 127–137. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England journal of medicine, 358(11), 1160–1174. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Preprints.org. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. American Association for Cancer Research. [Link]

  • Kumar, V., & Aggarwal, R. (2016). Current status of pyrazole and its biological activities. Journal of global trends in pharmaceutical sciences, 7(1), 3090-3100. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. American Association for Cancer Research. [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Mechanism of action of erlotinib. ResearchGate. [Link]

  • Setting the benchmark for tailoring treatment with EGFR tyrosine kinase inhibitors. National Institutes of Health. [Link]

  • What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]

  • What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • How does erlotinib work (mechanism of action)?. Drugs.com. [Link]

  • Gefitinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Compound: GEFITINIB (CHEMBL939). ChEMBL. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. ResearchGate. [Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. National Institutes of Health. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar pyrazole derivatives and aromatic amines, ensuring a conservative and robust safety protocol. Our primary objective is to empower you with the knowledge to maintain a safe laboratory environment while advancing your critical research.

The structural components of this molecule, namely the pyrazole ring and the aromatic amine, suggest potential hazards that must be respected. Aromatic amines as a class can present significant health risks, including toxicity and skin absorption, while pyrazole derivatives are often associated with skin and eye irritation.[1][2][3][4] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, it is imperative.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate potential exposure. The following table outlines the minimum required PPE for handling 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Must be ANSI Z87.1 compliant.[2] This combination provides robust protection against splashes and airborne particles, which is critical as related compounds can cause serious eye irritation or damage.[4][5][6][7][8] A face shield is essential when there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Consider double-gloving.Gloves must be inspected for any signs of degradation or puncture before each use.[5] Given that aromatic amines can be readily absorbed through the skin, double-gloving provides an additional barrier.[2] Immediately replace gloves if they become contaminated.
Body Protection A chemical-resistant laboratory coat or apron, worn over long-sleeved clothing and long pants.This protects personal clothing from contamination and minimizes skin exposure.[1][2] For large-scale operations or when there is a significant risk of splashing, disposable coveralls should be considered.
Respiratory Protection To be used within a certified chemical fume hood.All handling of this compound should occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][2] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[2][9]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. Porous shoes, such as canvas sneakers, can absorb and retain chemical spills, leading to prolonged skin contact.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[6][9] The storage area should be clearly designated for hazardous chemicals.

Handling Protocol
  • Designated Area: All handling of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine must be conducted in a designated area, such as a chemical fume hood.

  • Donning PPE: Before handling, put on all required PPE as specified in the table above. The correct sequence for donning and doffing PPE is critical to prevent contamination.

  • Weighing and Transfer: When weighing, use a balance inside the fume hood or in a ventilated enclosure. Use appropriate tools (spatulas, etc.) to handle the solid material and avoid generating dust.[9]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[4][8][10] Remove contaminated clothing.[4][8][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.[6][7]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Spill Management
  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[5]

Disposal Plan

All waste materials contaminated with 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine must be treated as hazardous waste.

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[1]

  • Contaminated Materials: All contaminated materials (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.[1][5]

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process and workflow for the proper selection and use of personal protective equipment when handling 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_completion Completion & Decontamination start Start: Handling Required risk_assessment Assess Task-Specific Risks (e.g., quantity, splash potential) start->risk_assessment select_ppe Select Appropriate PPE (Refer to Table) risk_assessment->select_ppe don_ppe Don PPE in Correct Sequence 1. Lab Coat 2. Gloves 3. Eye/Face Protection select_ppe->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handling Perform Chemical Handling fume_hood->handling doff_ppe Doff PPE in Correct Sequence 1. Gloves 2. Eye/Face Protection 3. Lab Coat handling->doff_ppe emergency Emergency Procedure (Spill/Exposure Protocol) handling->emergency Spill or Exposure dispose_waste Dispose of Contaminated PPE and Chemical Waste Properly doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_op End of Operation wash_hands->end_op emergency->doff_ppe

Caption: PPE selection and handling workflow.

References

  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, March 22). Retrieved from [Link]

  • Anhydrous Ammonia PPE - YouTube. (2020, November 18). Retrieved from [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (n.d.). Retrieved from [Link]

  • Safety data sheet - BASF. (2026, March 6). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.